molecular formula C8H9Br B043891 1-Bromo-3,5-dimethylbenzene CAS No. 556-96-7

1-Bromo-3,5-dimethylbenzene

Cat. No. B043891
CAS RN: 556-96-7
M. Wt: 185.06 g/mol
InChI Key: LMFRTSBQRLSJHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-3,5-dimethylbenzene and its derivatives often involves bromination reactions under radical conditions. One study demonstrated the bromination of 1,4-dimethoxy-2,3-dimethylbenzene to yield a compound closely related to 1-Bromo-3,5-dimethylbenzene, indicating the general approach to synthesizing bromo-substituted benzene derivatives (Hammershøj et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds shows that bromination can significantly affect the crystal packing and intermolecular interactions within the structure. For instance, in the case of methyl 3,5-dimethylbenzoate derivatives, bromomethyl substituents contribute to the formation of molecular dimers and two-dimensional aggregates, illustrating the impact of bromination on molecular assembly and structure (Ebersbach et al., 2022).

Chemical Reactions and Properties

1-Bromo-3,5-dimethylbenzene participates in various chemical reactions, leveraging its bromo and methyl groups for further functionalization. The presence of bromine allows for nucleophilic substitution reactions, enabling the synthesis of a wide range of chemical products. For example, the compound can undergo reactions to introduce sulfur-functionalized quinone derivatives, highlighting its versatility in organic synthesis (Aitken et al., 2016).

Physical Properties Analysis

The physical properties of 1-Bromo-3,5-dimethylbenzene, such as melting point, boiling point, and solubility, are influenced by its molecular structure. While specific data on 1-Bromo-3,5-dimethylbenzene is not detailed in the studies retrieved, it's understood that the presence of bromine and methyl groups would affect its physical state, volatility, and interaction with solvents, contributing to its application in various chemical contexts.

Chemical Properties Analysis

The chemical properties of 1-Bromo-3,5-dimethylbenzene, including reactivity with nucleophiles, electrophiles, and participation in radical reactions, underscore its utility in organic synthesis. Its ability to undergo further functionalization makes it a valuable intermediate in the synthesis of complex organic molecules. Studies on related brominated compounds provide insight into the reactivity patterns that can be expected from 1-Bromo-3,5-dimethylbenzene (Saeed et al., 2024).

Scientific Research Applications

Application 1: Synthesis of Substituted 2,2′-bis(diphenylphosphanylmethyl)-1,1′-binaphthyl Derivatives

  • Summary of the Application : 1-Bromo-3,5-dimethylbenzene is used in the synthesis of substituted 2,2′-bis(diphenylphosphanylmethyl)-1,1′-binaphthyl derivatives .

Application 2: Thermophysical Property Data

  • Summary of the Application : The thermophysical properties of 1-Bromo-3,5-dimethylbenzene have been critically evaluated .

Application 3: Synthesis of o-tolyl-3,5-xylyl ether

  • Summary of the Application : 1-Bromo-3,5-dimethylbenzene is used in the synthesis of o-tolyl-3,5-xylyl ether .

Application 5: Synthesis of o-tolyl-3,5-xylyl ether

  • Summary of the Application : 1-Bromo-3,5-dimethylbenzene is used in the palladium catalyzed carbon-oxygen coupling with o-cresol and potassium hydroxide to produce o-tolyl-3,5-xylyl ether .

Application 6: Synthesis of bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium (IV)dichloride

  • Summary of the Application : 1-Bromo-3,5-dimethylbenzene may be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium (IV)dichloride . This compound can be used as an anti-cancer drug .

Safety And Hazards

1-Bromo-3,5-dimethylbenzene is classified as a combustible liquid. It can cause skin and eye irritation. Safety precautions include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

1-bromo-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFRTSBQRLSJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204142
Record name Benzene, 1-bromo-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5-dimethylbenzene

CAS RN

556-96-7
Record name Benzene, 1-bromo-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3,5-dimethylbenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 42 g of sodium nitrite in 150 ml of water is added to a mixture, cooled to −5° C., of 200 ml of 48% HBr and 50 g of 3,5-dimethylaniline. The reaction mixture is stirred for 1 hour at from −5° C. to 0° C. Finally, this reaction mixture is slowly added to a mixture, heated to 80° C., of 88.3 g of copper(I) bromide and 150 ml of 48% HBr. The reaction mixture is stirred for 2 hours at 80° C. and observed by TLC monitoring (silica; hexane). When the reaction is complete, the product is obtained by water-vapour distillation and is purified by column chromatography (silica; hexane). In this manner, 1-bromo-3,5-dimethylbenzene was obtained in a yield of 60% (30 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3,5-dimethylbenzene
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1-Bromo-3,5-dimethylbenzene
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1-Bromo-3,5-dimethylbenzene
Reactant of Route 4
1-Bromo-3,5-dimethylbenzene
Reactant of Route 5
1-Bromo-3,5-dimethylbenzene
Reactant of Route 6
1-Bromo-3,5-dimethylbenzene

Citations

For This Compound
218
Citations
THF Anhydrous - Regio-and Stereo-Controlled Oxidations and …, 2007 - books.google.com
Magnesium turnings (freshly activated)(13.42 g, 552 mmol) 1-Bromo-3, 5-dimethylbenzene (68.10 g, 368 mmol) Phosphorus trichloride (11.26 g, 82.0 mmol) Hydrogen peroxide (27%)(…
Number of citations: 2 books.google.com
VM Blasucci, ZA Husain, AZ Fadhel… - The Journal of …, 2010 - ACS Publications
Tunable solvent systems couple homogeneous catalytic reactions to heterogeneous separations, thereby combining multiple unit operations into a single step and subsequently …
Number of citations: 29 pubs.acs.org
X Wang, Z Mo, J Xiao, L Deng - Inorganic Chemistry, 2013 - ACS Publications
Using monodentate N-heterocyclic carbenes as the ancillary ligands, seven monomeric bis(anilido)iron(II) complexes [(IPr 2 Me 2 ) 2 Fe(NHAr) 2 ] (IPr 2 Me 2 = 2,5-diisopropyl-3,4-…
Number of citations: 36 pubs.acs.org
JHS Green, DJ Harrison, W Kynaston - Spectrochimica Acta Part A …, 1971 - Elsevier
The infrared (3650–50 cm −1 ) and Ramon spectra of twelve trisubstituted benzenes are reported and interpreted. Complete vibrational assignments are proposed for (a) the 1,3,5-…
Number of citations: 70 www.sciencedirect.com
C Duan, S Bi, T Tian, T Zhou, K Lin… - Journal of Heterocyclic …, 2023 - Wiley Online Library
(S)‐2‐(3,5‐dimethylphenyl)pyrrolidine((S)‐1), a key intermediate in the synthesis of aticaprant, was effectively prepared via a recycle process of resolution/racemization. The desired (S)…
Number of citations: 2 onlinelibrary.wiley.com
PJ Nieuwland, K Koch, N van Harskamp… - Chemistry–An Asian …, 2010 - Wiley Online Library
The generally accepted benefits of small lateral dimensions of microreactors (1 μm to 1 mm) enable a different way of performing synthetic chemistry: Extremely short contact times in the …
Number of citations: 92 onlinelibrary.wiley.com
JD Cabral - 1995 - scholarworks.wm.edu
Cyclodextrins, which are composed of D-(+)-glucopyranose subunits connected by a-(1, 4)-linkages, were discovered in 1891 by Villiers. 1 After the structures of cyclodextrins2 were …
Number of citations: 3 scholarworks.wm.edu
I General - scholar.archive.org
All air-and moisture-sensitive manipulations were carried out with standard Schlenk techniques under nitrogen or in a glove box under argon. THF, Et2O, toluene, and CH2Cl2 were …
Number of citations: 0 scholar.archive.org
WV Evans, EM Diepenhorst - Journal of the American Chemical …, 1926 - ACS Publications
Owing to the fact that work on the Grignard compounds is usually conducted in a lighted laboratory, one peculiar property of these com-pounds hasescaped general observation, namely…
Number of citations: 21 pubs.acs.org
J Fan, WY Sun, T Okamura, YQ Zheng, B Sui… - Crystal growth & …, 2004 - ACS Publications
Two coordination polymers [Ag(bib)]NO 3 ·H 2 O (1) and [Ag(bib)]ClO 4 (2) with one-dimensional (1D) chain structure were synthesized by reactions of ditopic ligand containing …
Number of citations: 106 pubs.acs.org

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